4-Bromo-2,6-difluorobenzeneethanol
Description
4-Bromo-2,6-difluorobenzeneethanol (CAS: N/A, synonyms: 1-(4-Bromo-2,6-difluoro-phenyl)-ethanol) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) and fluorine (F) at the 4-, 2-, and 6-positions, respectively, and an ethanol (-CH₂CH₂OH) functional group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive hydroxyl group and electron-withdrawing halogen substituents, which enhance its utility in cross-coupling reactions and derivatization processes .
Properties
Molecular Formula |
C8H7BrF2O |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2 |
InChI Key |
VSXAIGBSHKQOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCO)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Bromo-2,6-difluorobenzeneethanol with structurally or functionally related halogenated aromatic compounds:
Table 1: Comparative Analysis of Halogenated Benzene Derivatives
Key Comparisons:
Functional Group Reactivity: The ethanol group in 4-Bromo-2,6-difluorobenzeneethanol enables esterification or oxidation to ketones, distinguishing it from benzyl alcohol (-CH₂OH), which can oxidize to aldehydes . The iodine substituent in 4-Bromo-2,6-difluoroiodobenzene facilitates Suzuki-Miyaura coupling reactions, a property less common in the ethanol analog . The amino group in 4-Bromo-2,6-difluoroaniline enhances electrophilic substitution reactivity, making it valuable in dye and pharmaceutical synthesis .
Physical Properties: Halogen substituents (Br, F) increase molecular weight and boiling points compared to non-halogenated analogs. The iodine derivative exhibits a higher density (2.342 g/cm³) due to iodine’s atomic mass . Polar functional groups (e.g., -OH, -NH₂) improve solubility in polar solvents, whereas methyl groups (e.g., 4-Bromo-2,6-dimethylfluorobenzene) enhance hydrophobicity .
Applications: Pharmaceuticals: Both 4-Bromo-2,6-difluorobenzeneethanol and 4-Bromo-2,6-difluoroaniline are critical intermediates in drug discovery, particularly for fluorine-containing therapeutics . Agrochemicals: The aniline derivative is favored in pesticide formulations due to its stability and reactivity . Material Science: Iodine-containing analogs are pivotal in synthesizing advanced materials via cross-coupling .
The iodine derivative is marked as an irritant (Xi code), while hydroxyl- or amino-substituted compounds may pose skin or respiratory hazards .
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